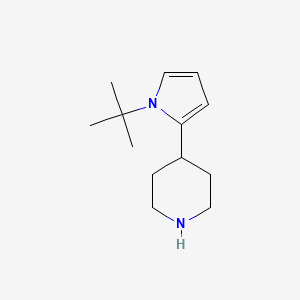
4-(1-(tert-Butyl)-1H-pyrrol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(tert-Butyl)-1H-pyrrol-2-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a tert-butyl group and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-Butyl)-1H-pyrrol-2-yl)piperidine typically involves the reaction of piperidine derivatives with tert-butyl and pyrrole groups under controlled conditions. One common method involves the use of tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as pilot plant preparation using safe and scalable reactions, like the Reformatsky-type reaction, are employed to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(1-(tert-Butyl)-1H-pyrrol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl or pyrrole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(1-(tert-Butyl)-1H-pyrrol-2-yl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-(tert-Butyl)-1H-pyrrol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate
Uniqueness
4-(1-(tert-Butyl)-1H-pyrrol-2-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
4-(1-tert-butylpyrrol-2-yl)piperidine |
InChI |
InChI=1S/C13H22N2/c1-13(2,3)15-10-4-5-12(15)11-6-8-14-9-7-11/h4-5,10-11,14H,6-9H2,1-3H3 |
InChI Key |
JQXKEUVFCOZMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC=C1C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















